molecular formula C9H10FNO4 B1672908 Fluorodopa (18F) CAS No. 92812-82-3

Fluorodopa (18F)

Cat. No.: B1672908
CAS No.: 92812-82-3
M. Wt: 214.18 g/mol
InChI Key: PAXWQORCRCBOCU-RPDRGXCHSA-N
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Description

Fluorodopa (18F), also known as 6-fluoro-(18F)-L-3,4-dihydroxyphenylalanine, is a fluorinated analog of levodopa. It is primarily used as a radiotracer in positron emission tomography (PET) to visualize dopaminergic nerve terminals in the striatum. This compound is particularly valuable in the evaluation of Parkinsonian syndromes and other neurodegenerative diseases .

Preparation Methods

Fluorodopa (18F) can be synthesized through two main routes: the electrophilic route and the nucleophilic route.

In industrial production, the nucleophilic route is often favored due to its higher specific activity and efficiency.

Comparison with Similar Compounds

Fluorodopa (18F) is often compared with other radiotracers used in PET imaging, such as:

    Fluorodeoxyglucose (18F-FDG): Used for imaging glucose metabolism in various tissues.

    Fluorothymidine (18F-FLT): Used for imaging cellular proliferation.

    Fluoromisonidazole (18F-FMISO): Used for imaging hypoxia in tumors.

Fluorodopa (18F) is unique in its ability to specifically target dopaminergic neurons, making it particularly valuable for studying neurodegenerative diseases .

Properties

CAS No.

92812-82-3

Molecular Formula

C9H10FNO4

Molecular Weight

214.18 g/mol

IUPAC Name

(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1

InChI Key

PAXWQORCRCBOCU-RPDRGXCHSA-N

Isomeric SMILES

C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N

SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N

Appearance

Solid powder

92812-82-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(18)F-dopa
18F-FDOPA
2-fluoro-5-hydroxytyrosine
3,4-dihydroxy-6-fluorophenylalanine
3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine
6-(18F)fluoro-L-3,4-dihydroxyphenylalanine
6-(18F)fluoro-L-DOPA
6-fluoro-DOPA
6-fluorodopa
fluorodopa
fluorodopa F 18
fluorodopa F 18, (18)F-labeled cpd
fluorodopa F-18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorodopa (18F)
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